molecular formula C16H17ClN4O4 B139376 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione CAS No. 143430-53-9

2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione

Cat. No. B139376
CAS RN: 143430-53-9
M. Wt: 364.78 g/mol
InChI Key: GLWZLYNEIIIJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione, also known as CMTMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CMTMQ is a pyrimidoquinazoline derivative and has been found to exhibit promising biological activities, including anticancer, antiviral, and antibacterial properties. In

Mechanism of Action

The exact mechanism of action of 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione is not fully understood, but it is believed to involve the inhibition of various cellular processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In vivo studies have shown that 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione can reduce tumor size and increase the survival rate of animals with cancer.

Advantages and Limitations for Lab Experiments

2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its purity can be confirmed by various analytical techniques. 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been found to exhibit potent biological activities, making it a promising compound for further investigation. However, there are also some limitations to using 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione in lab experiments. The compound has low solubility in aqueous solutions, which can make it difficult to work with. Additionally, the exact mechanism of action of 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione. One area of investigation is the development of analogs of 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione with improved solubility and potency. Another area of research is the investigation of the compound's activity against other types of cancer and viral infections. Additionally, the exact mechanism of action of 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione needs to be further elucidated to understand its full potential as a therapeutic agent.
Conclusion:
In conclusion, 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione is a promising synthetic compound with potential applications in cancer research, antiviral and antibacterial therapy. The compound exhibits potent biological activities, including anticancer, antiviral, and antibacterial properties. The exact mechanism of action of 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione is not fully understood, but it is believed to involve the inhibition of various cellular processes. While there are some limitations to using 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione in lab experiments, the compound has several advantages, including its ease of synthesis and potent biological activities. Future research on 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione should focus on developing analogs with improved solubility and potency, investigating its activity against other types of cancer and viral infections, and further elucidating its mechanism of action.

Synthesis Methods

The synthesis of 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione involves the reaction of 2-amino-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione with formaldehyde and hydrochloric acid. The reaction results in the formation of 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione has been investigated for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer activity, 2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione has also been investigated for its antiviral and antibacterial properties. The compound has been found to exhibit potent antiviral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). It has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

143430-53-9

Product Name

2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione

Molecular Formula

C16H17ClN4O4

Molecular Weight

364.78 g/mol

IUPAC Name

2-(chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione

InChI

InChI=1S/C16H17ClN4O4/c1-7-18-11-9(15(22)20(7)2)14(25-5)12-10(13(11)24-4)16(23)21(3)8(6-17)19-12/h6H2,1-5H3

InChI Key

GLWZLYNEIIIJRA-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C3C(=C2OC)C(=O)N(C(=N3)CCl)C)OC)C(=O)N1C

Canonical SMILES

CC1=NC2=C(C(=C3C(=C2OC)C(=O)N(C(=N3)CCl)C)OC)C(=O)N1C

synonyms

Pyrimido[4,5-g]quinazoline-4,9-dione, 2-(chloromethyl)-3,8-dihydro-5,10-dimethoxy-3,7,8-trimethyl-

Origin of Product

United States

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